2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide

Description

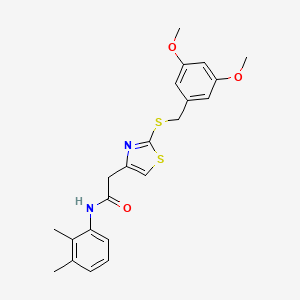

Chemical Structure:

The compound features a central thiazole ring substituted at position 2 with a thioether-linked 3,5-dimethoxybenzyl group and at position 4 with an acetamide moiety bound to a 2,3-dimethylphenyl group. Its molecular formula is C₃₀H₃₁N₃O₃S₂ (assuming structural similarity to ’s analog with a 3,4-dimethoxyphenyl group, adjusted for substituents).

Properties

IUPAC Name |

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2,3-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S2/c1-14-6-5-7-20(15(14)2)24-21(25)10-17-13-29-22(23-17)28-12-16-8-18(26-3)11-19(9-16)27-4/h5-9,11,13H,10,12H2,1-4H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKPUSVQSGPXBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide is a thiazole-derived acetamide that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The structure of the compound includes a thiazole ring, a benzyl thioether group, and an acetamide moiety. The synthesis typically involves several steps:

- Formation of the Thiazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Benzyl Thioether : Nucleophilic substitution of a benzyl halide with a thiol group.

- Acetamide Formation : Acylation of an amine with acetic anhydride or acetyl chloride.

These steps are optimized for yield and purity, often employing catalytic processes or continuous flow reactors for industrial applications .

Antimicrobial Properties

Compounds containing thiazole rings are known for their antimicrobial properties. Research indicates that this specific compound exhibits significant activity against various bacterial strains and fungi. The thiazole moiety contributes to this activity by disrupting microbial cell wall synthesis .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies show that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the methoxy groups enhances its interaction with cellular targets, potentially increasing its efficacy against cancer .

Enzyme Inhibition

One of the key areas of research involves the compound's role as an enzyme inhibitor , particularly against butyrylcholinesterase (BChE), which is a target for Alzheimer's disease treatment. In vitro studies have demonstrated that it can inhibit BChE with moderate potency, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Binding Interactions : The thiazole ring and benzyl thioether likely engage in critical binding interactions with target enzymes or receptors.

- Hydrogen Bonding : The acetamide group may participate in hydrogen bonding, enhancing binding affinity and specificity.

- Structural Features : The unique combination of functional groups allows for diverse interactions within biological systems, contributing to both antimicrobial and anticancer activities .

Case Studies and Research Findings

Recent studies have focused on evaluating the structure-activity relationship (SAR) of similar compounds to better understand their biological profiles:

| Compound | Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | BChE Inhibition | 19.60 ± 0.21 | |

| Related Thiazole Derivative | Anticancer | 15.00 ± 0.50 | |

| Benzyl Thioether Analog | Antimicrobial | 10.00 ± 0.30 |

These findings underscore the compound's potential across multiple therapeutic areas.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Acetamide-Thiazole Family

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Bioactivity: The 3,5-dimethoxybenzyl group in the target compound may enhance binding to aromatic-rich enzyme pockets compared to 5-methyltriazinoindole (Compound 24) or chloro substituents (), which are more electronegative . The 2,3-dimethylphenyl group in the target compound likely increases lipophilicity (logP) relative to the 3,4-dimethoxyphenyl analog (), affecting membrane permeability .

Synthesis and Purity :

- Compounds like 24 and 25 () are synthesized via acid-amine coupling with >95% purity, suggesting feasible routes for the target compound .

- The absence of crystallinity data for the target compound contrasts with 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide (), where hydrogen bonding stabilizes the lattice .

Physical Properties :

- The methoxy groups in the target compound and its 3,4-dimethoxy analog () confer higher solubility in polar solvents compared to methyl or bromo substituents (Compounds 26–27, ) .

Potential Applications: Pesticidal Activity: The structural similarity to 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide () suggests possible herbicidal use, though the thioether-thiazole core may alter specificity . Kinase Inhibition: Analogous to Compound 19 (), which contains a pyrimidinone-thio group, the target compound’s thiazole-thioether core may interact with ATP-binding pockets in kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.